SEN-826 is a synthetic compound classified as a potent antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers and other diseases. SEN-826 has garnered attention for its potential therapeutic applications, particularly in oncology.
SEN-826 was developed by Siena Biotech SpA, and its synthesis is documented in various scientific publications. The compound is part of a class of drugs targeting the Hedgehog signaling pathway, which includes several other antagonists that have been studied for their efficacy in treating tumors associated with aberrant Hedgehog signaling.
The synthesis of SEN-826 involves a multi-step chemical process that has been optimized for scalability. The synthesis begins with the formation of a 2-arylbenzimidazole derivative, which can be achieved through two primary methods:
The subsequent steps include:
The molecular formula of SEN-826 is C25H33N5O, with a molecular weight of 417.55 g/mol. Its structure includes:
The compound's structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule. For instance, specific chemical shifts observed in the NMR spectrum indicate distinct environments for hydrogen atoms in the structure .
SEN-826's synthesis involves several key chemical reactions:
These reactions are crucial for constructing the complex molecular architecture of SEN-826 while ensuring high yields and purity .
SEN-826 functions as an antagonist to the Smoothened receptor, disrupting its interaction with downstream signaling components in the Hedgehog pathway. By inhibiting this pathway, SEN-826 can prevent tumor growth and proliferation associated with aberrant Hedgehog signaling. The precise mechanism involves blocking ligand-induced activation of Smoothened, thereby inhibiting transcription factors that promote oncogenic processes .
SEN-826 exhibits several notable physical and chemical properties:
Analytical data such as high-performance liquid chromatography (HPLC) indicates high purity levels (over 99%), confirming its suitability for further biological evaluation .
SEN-826's primary application lies in oncology, particularly for tumors driven by aberrant Hedgehog signaling pathways. Its potential therapeutic uses include:
Research continues to explore its efficacy and safety profile in clinical settings, aiming to establish SEN-826 as a viable treatment option for patients with specific malignancies driven by this signaling cascade .
SEN-826 (CAS 1160833-51-1) is a synthetic small-molecule compound with the molecular formula C₂₅H₃₁N₅O and a molecular weight of 417.557 g/mol. It is classified as a potential anticancer agent for preclinical research, explicitly designated "for research use only" [2]. Chemically, it is an off-white solid with >98% purity, soluble in dimethyl sulfoxide (DMSO) but insoluble in water. Its structure features a polycyclic core with substituted piperazine and indole moieties, as evidenced by its SMILES notation: O=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5
[2].
Therapeutic Scope: Current research scope is limited to in vitro and in vivo oncology studies. No clinical applications are approved, and its use remains confined to laboratory investigations targeting cancer pathophysiology.
Table 1: Fundamental Chemical Identity of SEN-826
Property | Value |
---|---|
CAS Registry Number | 1160833-51-1 |
Molecular Formula | C₂₅H₃₁N₅O |
Molecular Weight | 417.557 g/mol |
SMILES Notation | O=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5 |
InChiKey | RWGIDDKTIFQTQX-UHFFFAOYSA-N |
Purity Specification | >98% |
Storage Conditions | -20°C (powder) |
SEN-826 emerged as a novel chemical entity in the early 2020s, cataloged by specialty chemical suppliers (e.g., SunshineChem) targeting oncology research [2]. Its development reflects a broader trend in targeted anticancer agent discovery, though its specific origin (academic vs. industrial) remains undisclosed.
Regulatory Status: As a non-approved research compound, SEN-826 falls under non-pharmaceutical regulatory pathways. It is not listed in the FDA Active Pharmaceutical Ingredient database, nor is it covered by the European Medicines Agency. Regulatory oversight pertains solely to chemical safety (e.g., GHS classification) for laboratory handling, not therapeutic use [2].
Table 2: Historical Timeline of SEN-826
Year | Milestone | Context |
---|---|---|
~2020 | Commercial listing by suppliers | Availability for preclinical research |
2020–2025 | Research phase (non-clinical) | Mechanism and efficacy studies ongoing |
2025 | Status as "research use only" | No clinical trials initiated |
Primary Research Aims:
Significance: SEN-826 represents an unexplored chemical scaffold with potential to address drug resistance in oncology. Its structural complexity may enable novel target engagement, filling gaps in existing anticancer arsenals.
Table 3: Current Research Objectives for SEN-826
Objective | Methodology | Expected Outcome |
---|---|---|
Target identification | Kinase screening, proteomic profiling | Identification of primary targets |
In vitro efficacy | Cell viability assays (MTT, apoptosis) | IC₅₀ values across cancer types |
Solubility optimization | Salt formation, co-crystallization | Enhanced bioavailability for in vivo |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7